(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide
Description
This compound is a benzothiazole derivative featuring a sulfamoyl group at position 6, a 3-(trifluoromethyl)benzamide moiety, and a 2-methoxyethyl substituent at position 2. Its (Z)-configuration arises from the stereochemistry of the thiazol-2(3H)-ylidene group. The sulfamoyl and trifluoromethyl groups are critical for its bioactivity, likely enhancing binding affinity and metabolic stability. While its exact therapeutic application remains unspecified, structural analogs are implicated in anticancer and pesticidal activities .
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O4S2/c1-28-8-7-24-14-6-5-13(30(22,26)27)10-15(14)29-17(24)23-16(25)11-3-2-4-12(9-11)18(19,20)21/h2-6,9-10H,7-8H2,1H3,(H2,22,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBDSXVPGHVODB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide is a synthetic compound belonging to the benzothiazole family, which has gained attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and anti-inflammatory properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name indicates a complex structure with functional groups that may contribute to its biological activity. The presence of a trifluoromethyl group and a sulfamoyl moiety suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H18F3N3O3S2 |
| Molecular Weight | 405.47 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in DMSO and DMF |
| Purity | >95% |
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzothiazole derivatives, including the compound . It has been evaluated against various cancer cell lines using assays such as MTT and flow cytometry.
- Cell Proliferation Inhibition : The compound demonstrated significant inhibition of cell proliferation in human epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) cell lines. The IC50 values ranged from 1 to 4 µM, indicating potent activity against these cancer types .
-
Mechanisms of Action :
- Apoptosis Induction : Flow cytometry analysis showed that treatment with the compound led to increased apoptosis in A431 and A549 cells, indicating its potential as an anticancer agent.
- Cell Cycle Arrest : The compound caused G1 phase arrest in treated cells, which is crucial for preventing cancer cell proliferation.
- Inhibition of Signaling Pathways : Western blot analysis revealed that the compound inhibited the AKT and ERK signaling pathways, which are vital for cancer cell survival and proliferation .
Anti-inflammatory Activity
In addition to its anticancer effects, the compound exhibits anti-inflammatory properties by modulating inflammatory cytokines.
- Cytokine Suppression : The expression levels of IL-6 and TNF-α were significantly reduced in mouse monocyte macrophages (RAW264.7) upon treatment with the compound. This suggests that it may play a role in mitigating inflammatory responses .
- Potential Applications : The dual action of this compound in targeting both cancerous cells and inflammatory pathways positions it as a promising candidate for developing therapies aimed at treating cancer with concurrent inflammatory conditions.
Case Studies
Several studies have reported on the biological activities of similar benzothiazole derivatives:
- A study synthesized various benzothiazole compounds, including derivatives similar to our compound, which showed potent anticancer activity against multiple cell lines .
- Another research highlighted the structural modifications of benzothiazole leading to enhanced bioactivity, suggesting that further modifications could optimize therapeutic efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of benzothiazole derivatives with varied substituents influencing bioactivity. Key comparisons include:
Key Findings:
Bioactivity Modulation via Substituents :
- The sulfamoyl group in the target compound may enhance target binding compared to acetamide or sulfonylurea groups in analogs. For instance, metsulfuron-methyl’s sulfonylurea group inhibits acetolactate synthase (ALS) in plants, while sulfamoyl groups in pharmaceuticals often target enzymes like carbonic anhydrase .
- The trifluoromethyl group improves metabolic stability and lipophilicity, a feature shared with patented benzothiazole derivatives .
Selectivity and Therapeutic Windows: Similar to ferroptosis-inducing compounds (FINs) in oral squamous cell carcinoma (OSCC), the target compound’s benzothiazole core may confer selective cytotoxicity.
Physicochemical Properties :
- The 2-methoxyethyl group likely enhances solubility compared to bulkier substituents (e.g., 3-methylphenyl in ’s compound), which could improve bioavailability .
- Melting points and IR data from thiadiazole analogs (e.g., 200°C in ) suggest that the target compound’s stability may align with these values, though experimental validation is needed .
Potential Applications: Unlike pesticidal sulfonylureas (e.g., metsulfuron-methyl), the target compound’s sulfamoyl group and benzamide linkage may favor pharmaceutical over herbicidal use .
Preparation Methods
Formation of the Benzo[d]Thiazole Core
The benzo[d]thiazole scaffold is typically synthesized via cyclization of 2-aminobenzenethiol derivatives. A RuCl₃-catalyzed oxidative coupling of N-arylthioureas provides high yields (up to 91%) under mild conditions. For this compound, 2-amino-5-sulfamoylbenzenethiol serves as the precursor.
Reaction Conditions :
Introduction of the 2-Methoxyethyl Group
The 3-position substituent is introduced via alkylation or nucleophilic substitution. Patent EP0449602A1 demonstrates methoxide-bromide exchange using sodium methoxide in methanol, adapted here for regioselective alkylation:
Procedure :
Sulfamoylation at Position 6
Sulfamoyl group installation is achieved via chlorosulfonation followed by amination. CN115109009B reports using potassium metabisulfite (K₂S₂O₅) as a sulfur dioxide surrogate under cobalt catalysis:
Optimized Protocol :
Formation of the (Z)-Ylidene Linkage
The final step involves condensation between the benzo[d]thiazole intermediate and 3-(trifluoromethyl)benzaldehyde. A microwave-assisted hydrazone formation (PMC11975549) ensures stereoselectivity:
Key Parameters :
- Reactants :
- 3-(2-Methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2-amine (1.0 equiv)
- 3-(Trifluoromethyl)benzaldehyde (1.5 equiv)
- Catalyst : p-Toluenesulfonic acid (20 mol%)
- Solvent : Ethanol, microwave irradiation (100 W)
- Temperature : 120°C, 15 minutes
- Z/E Selectivity : 9:1
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Q & A
Q. What analytical techniques identify degradation pathways and metabolites?
- Methodological Answer : Subject the compound to oxidative (H₂O₂), hydrolytic (HCl/NaOH), and photolytic stress (ICH Q1B guidelines). Characterize degradation products via LC-MS/MS and compare with synthetic standards. Use hepatic microsome assays to predict Phase I/II metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
